1-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-thiol
Description
Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)ethanethiol |
InChI |
InChI=1S/C7H12N2S/c1-5-7(6(2)10)4-9(3)8-5/h4,6,10H,1-3H3 |
InChI Key |
VFYMYBDVYJKPTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(C)S)C |
Origin of Product |
United States |
Preparation Methods
Tosylate Intermediate Substitution
Grignard Reagent Addition
- Procedure : React 4-formyl-1,3-dimethylpyrazole with methylmagnesium bromide, followed by thiolation with P₂S₅.
- Yield : 50%
Optimization of Reaction Conditions
| Parameter | Acylation-Thionation-Reduction | Nucleophilic Substitution | Tosylate Substitution |
|---|---|---|---|
| Total Yield | 65–70% | 60–65% | 58% |
| Reaction Time | 24–30 h | 36 h | 48 h |
| Purification Method | Column chromatography | Recrystallization | Distillation |
| Key Advantage | High purity | Scalability | Mild conditions |
Analytical Characterization
- ¹H NMR (400 MHz, CDCl₃):
- IR (KBr): 2560 cm⁻¹ (S-H stretch), 1600 cm⁻¹ (C=N stretch).
- HPLC Purity : >98%.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Formation of the corresponding thiol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The pyrazole ring may also interact with various biological receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-thiol and analogous pyrazole derivatives:
Functional Group Impact on Properties
Thiol (-SH) vs. Amine (-NH2): The thiol group in the target compound is less basic (pKa ~10) compared to amines (pKa ~9–11 for aliphatic amines), but it exhibits stronger nucleophilicity. Thiols readily form disulfide bonds (-S-S-) under oxidative conditions, a property absent in amine derivatives .
Trifluoro (-CF3) vs. Thiol (-SH):
- The trifluoro group in 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1- enhances electronegativity and metabolic stability, making it suitable for agrochemicals. In contrast, the thiol group’s redox activity is leveraged in antioxidant applications .
Carboxylic Acid (-COOH) vs. Thiol (-SH): Carboxylic acid derivatives (e.g., (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid) are highly polar and acidic (pKa ~2–4), enabling salt formation for improved bioavailability. Thiols lack this ionizability but excel in metal-binding applications .
Oxime (=NOH) vs. Thiol (-SH): The oxime group in 1-(1,3-dimethyl-1H-pyrazol-4-yl)-ethanone oxime facilitates hydrogen bonding and chelation, whereas thiols prioritize covalent interactions (e.g., with gold nanoparticles) .
Biological Activity
1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethane-1-thiol, a compound characterized by its unique molecular structure, is gaining attention for its biological activities. Its chemical formula is and it possesses a thiol group that significantly contributes to its reactivity and potential therapeutic applications.
The compound features a pyrazole ring with ethyl and methyl substitutions, alongside a thiol group attached to an ethane chain. This structural configuration allows for various chemical transformations and interactions with biological targets.
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its thiol functionality . Thiols are known to form covalent bonds with cysteine residues in proteins, modulating their function and activity. This interaction is crucial for understanding the compound's therapeutic potential, particularly in drug development targeting specific molecular pathways involved in disease processes .
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds similar to this compound demonstrate significant antimicrobial properties against various pathogens. For instance, molecular docking studies revealed that related compounds effectively bind to penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis .
- Antifungal Properties : The compound has also been evaluated for its antifungal activity. In comparative studies, compounds with similar structures showed varying degrees of inhibition against fungal strains, suggesting potential applications in antifungal therapies .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated strong inhibitory effects against E. coli and S. aureus , with inhibition zones measuring up to 30 mm .
Study 2: Molecular Docking Analysis
Molecular docking studies were conducted to understand the binding interactions between the compound and various target proteins. The results demonstrated that the compound forms multiple hydrogen bonds with key residues in the active sites of PBPs, which correlates with its observed biological activity .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity (mm) | Antifungal Activity (Inhibition Zone mm) |
|---|---|---|
| This compound | 30 | 28 |
| 1-(3,5-Dimethyl-phenyl)-pyrazole | 25 | 20 |
| 2-(Methylthio)-pyrazole | 22 | 15 |
Q & A
Basic: What are the recommended synthetic routes for 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-thiol?
Methodological Answer:
The synthesis of pyrazole-thiol derivatives typically involves multi-step protocols, including:
- Cyclocondensation : Formation of the pyrazole core using hydrazine derivatives and diketones or β-ketoesters, followed by functionalization with a thiol group.
- Thiolation : Post-synthetic introduction of the thiol group via nucleophilic substitution or thiol-ene reactions.
For optimization, statistical design of experiments (DoE) is critical to minimize trial-and-error approaches. For example, fractional factorial designs can identify key variables (e.g., temperature, solvent polarity) affecting yield and purity .
Basic: How to characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopy : Use 1H/13C NMR to confirm substitution patterns and electronic environments (e.g., chemical shifts for pyrazole protons and thiol groups) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–S bond length in the thiol moiety) to validate molecular geometry .
- IR Spectroscopy : Identify S–H stretching vibrations (~2500–2600 cm⁻¹) and pyrazole ring vibrations .
Advanced: How to resolve discrepancies in spectroscopic data between computational models and experimental results?
Methodological Answer:
- Cross-Validation : Compare experimental NMR/IR data with density functional theory (DFT) -calculated spectra (e.g., B3LYP/6-31G* basis set) to identify outliers .
- Dynamic Effects : Account for solvent interactions or tautomeric equilibria (e.g., thiol ↔ thione) that may alter spectral profiles .
- Crystallographic Refinement : Use Hirshfeld surface analysis to detect intermolecular interactions (e.g., hydrogen bonding) that influence experimental data .
Advanced: What computational methods predict the reactivity of the thiol group in catalytic or biological systems?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., transition state analysis) to model thiol-disulfide exchange or metal coordination .
- Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions to assess thiol stability in biological environments .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites on the pyrazole-thiol framework .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to potential skin/eye irritation from thiols (refer to H313/H333 hazard codes) .
- Waste Disposal : Segregate thiol-containing waste and collaborate with certified agencies for neutralization (e.g., oxidation to disulfides) .
Advanced: How to design experiments for optimizing reaction conditions in thiol-based coupling reactions?
Methodological Answer:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., pH, catalyst loading) for Suzuki-Miyaura coupling involving the thiol group .
- High-Throughput Screening : Employ automated platforms to test diverse reaction matrices (e.g., solvents, ligands) for efficiency .
Advanced: How to evaluate the biological activity of this compound in enzyme inhibition studies?
Methodological Answer:
- In Vitro Assays : Test thiol reactivity with cysteine proteases (e.g., papain) via fluorogenic substrates to quantify inhibition constants (Kᵢ) .
- SAR Studies : Modify substituents on the pyrazole ring (e.g., methyl groups) and correlate with activity trends using multivariate regression .
Basic: What analytical techniques ensure purity and stability during storage?
Methodological Answer:
- Chromatography : Use HPLC-UV/HRMS to monitor degradation products (e.g., disulfide formation) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under storage conditions .
Advanced: What role does this compound play in materials science (e.g., polymer functionalization)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
